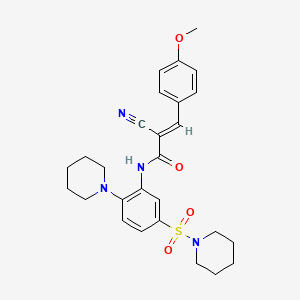
(E)-2-cyano-3-(4-methoxyphenyl)-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-(4-methoxyphenyl)-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C27H32N4O4S and its molecular weight is 508.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-cyano-3-(4-methoxyphenyl)-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in pharmacology, focusing on its anti-inflammatory properties and potential therapeutic uses.
Chemical Structure and Synthesis
The compound features a cyano group , methoxyphenyl group , and piperidinylphenyl group , which contribute to its biological activity. The synthesis typically involves a multi-step process, including:
- Knoevenagel Condensation : Reaction between 4-methoxybenzaldehyde and malononitrile.
- Subsequent Addition : Incorporation of 4-(piperidin-1-yl)aniline.
- Reaction Conditions : Often requires a base like piperidine and solvents such as ethanol under reflux conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptors : Modulation of receptor activity related to pain and inflammation.
These interactions can lead to alterations in cellular pathways, ultimately affecting biological processes such as cytokine production.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to modulate inflammatory responses:
-
Cytotoxicity Assays : Evaluated using macrophage cell lines (e.g., J774), showing non-cytotoxic concentrations that effectively reduce pro-inflammatory cytokines.
Concentration (μM) IL-1β Production (%) TNFα Production (%) 25 30 40 50 50 60
In Vivo Studies
In vivo models have further validated the anti-inflammatory potential:
- CFA-Induced Paw Edema Model : Significant reduction in paw swelling observed at doses of 100 mg/kg.
- Zymosan-Induced Peritonitis : Reduction in leukocyte migration by up to 90% at optimal doses.
Case Studies
Recent research has highlighted the compound's efficacy in various experimental models:
-
Study on Anti-inflammatory Activity :
- Conducted using CFA-induced paw edema.
- Results indicated significant edema reduction comparable to standard anti-inflammatory drugs like dexamethasone.
-
Molecular Docking Studies :
- Investigated potential interactions with targets such as LT-A4-H, PDE4B, and COX-2.
- Showed promising binding affinities, suggesting a mechanism for its anti-inflammatory effects.
属性
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4S/c1-35-23-10-8-21(9-11-23)18-22(20-28)27(32)29-25-19-24(36(33,34)31-16-6-3-7-17-31)12-13-26(25)30-14-4-2-5-15-30/h8-13,18-19H,2-7,14-17H2,1H3,(H,29,32)/b22-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHXFSXDTWJOQS-RELWKKBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













